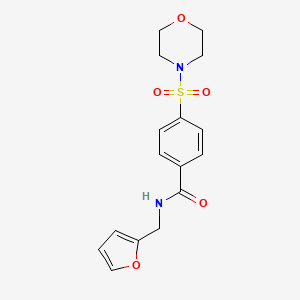

N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c19-16(17-12-14-2-1-9-23-14)13-3-5-15(6-4-13)24(20,21)18-7-10-22-11-8-18/h1-6,9H,7-8,10-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVVRLCLCRLUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzenesulfonyl chloride with furan-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the intermediate product with morpholine in the presence of a suitable solvent like dichloromethane and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dione derivatives.

Reduction: The benzamide moiety can be reduced to the corresponding amine under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) are typical.

Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.

Biological Studies: It can be used in studies to understand its interaction with biological targets.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions, while the sulfonyl group could form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison of Key Analogs

Biological Activity

N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of a furan ring, a morpholine ring, and a sulfonamide moiety. This article delves into its biological activity, synthesis methods, potential applications, and relevant research findings.

Chemical Structure and Properties

Molecular Information:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H18N2O5S |

| Molar Mass | 350.39 g/mol |

| CAS Number | 303125-49-7 |

The compound’s structure suggests potential interactions with biological targets due to the functional groups present. The morpholine ring can enhance solubility and stability, which are critical for biological activity.

The mechanism of action for this compound is likely multifaceted. The furan moiety may participate in π–π stacking interactions with aromatic residues in target proteins, while the sulfonamide group can form hydrogen bonds, enhancing binding affinity. Such interactions are crucial for modulating enzyme activity or receptor function.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant inhibitory effects on various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against solid tumors . This suggests that further exploration could reveal its utility in cancer therapeutics.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example, it may act as a histone deacetylase (HDAC) inhibitor, which is a promising target in cancer therapy due to its role in regulating gene expression and cell cycle progression . Understanding its selectivity towards different HDAC isoforms could provide insights into its therapeutic potential.

Research Findings and Case Studies

- Antitumor Efficacy : A study examining similar benzamide derivatives reported that certain compounds exhibited potent antitumor activity with IC50 values as low as 1.30 µM against HepG2 cells . This indicates that structural analogs of this compound may also possess significant antitumor properties.

- Combination Therapy : Research has suggested that combining this compound with other chemotherapeutic agents could enhance overall efficacy. For instance, co-administration with taxol improved anticancer activity in preclinical models .

- Mechanistic Insights : Investigations into the apoptotic pathways activated by this compound revealed that it promotes apoptosis and induces cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(furan-2-ylmethyl)-4-(piperidin-4-ylsulfonyl)benzamide | Piperidine ring instead of morpholine | Moderate anticancer activity |

| N-(furan-2-ylmethyl)-4-(pyrrolidin-4-ylsulfonyl)benzamide | Pyrrolidine ring; similar structural motifs | Potentially lower activity |

This comparison illustrates that while structural modifications can influence biological activity, the presence of specific functional groups remains critical for efficacy.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing N-(furan-2-ylmethyl)-4-(morpholin-4-ylsulfonyl)benzamide?

Answer:

Synthesis typically involves a multi-step process:

Coupling reactions : React 4-(morpholinosulfonyl)benzoic acid with furan-2-ylmethanamine using coupling agents like EDC/HOBt or DCC in anhydrous DCM/THF at 0–25°C for 12–24 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product .

Characterization :

- NMR (¹H/¹³C) to confirm regiochemistry and purity, focusing on sulfonyl (δ ~3.6 ppm for morpholine protons) and furan (δ ~6.3–7.4 ppm) signals .

- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) and monitor stability under varying pH (4–9) .

Basic: How can researchers perform initial biological activity screening for this compound?

Answer:

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) at 1–100 µM concentrations; measure IC₅₀ via kinetic fluorescence .

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour exposure; compare to cisplatin controls .

- Anti-inflammatory screening : Monitor COX-2 inhibition via ELISA (PGE₂ quantification) .

Advanced: What methodologies are used to investigate the compound’s mechanism of action?

Answer:

- Target identification :

- Pull-down assays : Immobilize the compound on agarose beads; incubate with cell lysates to capture binding proteins, followed by SDS-PAGE/MS analysis .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) at varying concentrations (KD calculation) .

- Pathway analysis : Use RNA-seq or phosphoproteomics (LC-MS/MS) on treated cells to identify dysregulated pathways (e.g., MAPK/NF-κB) .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for sulfonamide coupling; DMF often enhances solubility but may require lower temps (5°C) to reduce side reactions .

- Catalyst optimization : Compare coupling agents (e.g., HATU vs. EDC) at 1.2–2.0 equivalents; HATU may reduce racemization in benzamide formation .

- Reaction monitoring : Use TLC (UV254) or in-situ FTIR to track intermediate formation and minimize over-reaction .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Assay standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum-free media) to eliminate variability .

- Structural analogs : Compare activity of derivatives (e.g., replacing morpholine with piperazine) to identify critical functional groups .

- Meta-analysis : Pool data from multiple studies using tools like Combenefit or SynergyFinder to quantify additive vs. synergistic effects .

Advanced: What strategies ensure long-term stability and purity during storage?

Answer:

- Stability studies :

- Storage : Use amber vials under argon at –20°C; pre-dry with molecular sieves to prevent hydrolysis .

Advanced: How are structure-activity relationships (SAR) studied for this compound?

Answer:

- Analog synthesis : Modify substituents systematically (e.g., furan → thiophene, morpholine sulfonyl → acetyl) .

- 3D-QSAR modeling : Use CoMFA/CoMSIA on a dataset of 20–30 analogs; validate with Leave-One-Out cross-validation (q² > 0.5) .

- Crystallography : Resolve ligand-target co-crystals (e.g., with PI3Kγ) to identify hydrogen bonds (e.g., morpholine O with Lys833) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.